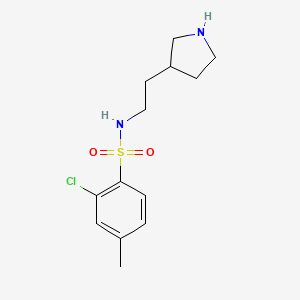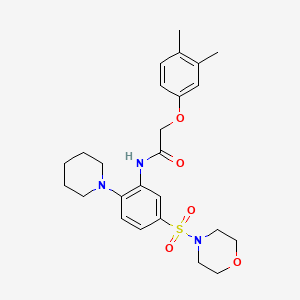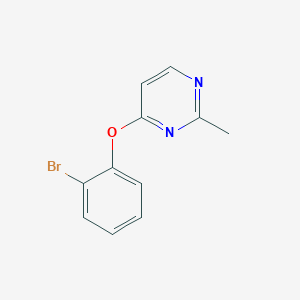![molecular formula C10H15BrN2OS B7560728 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide, also known as BMTM, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. BMTM is a derivative of the popular drug, modafinil, which is used to treat sleep disorders and improve cognitive function. The focus of
Mécanisme D'action
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. This results in increased alertness, wakefulness, and cognitive function. This compound has also been shown to increase the levels of histamine in the brain, which may contribute to its wakefulness-promoting effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. This compound has also been shown to increase the levels of histamine in the brain, which can promote wakefulness. Additionally, this compound has been shown to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide in lab experiments is its ability to enhance cognitive function and memory in animal models. This can be useful for studying the effects of various drugs or treatments on cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of drugs or treatments on cognitive function in humans, as animal models may not accurately represent human physiology.
Orientations Futures
There are a number of future directions for research on 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters in the brain. Finally, more research is needed to determine the safety and efficacy of this compound for use in humans.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide involves the reaction of modafinil with 4-bromothiophen-2-ylmethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, typically dimethylformamide. The resulting product is purified using column chromatography to yield pure this compound.
Applications De Recherche Scientifique
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide has shown potential for use in scientific research applications, particularly in the field of neuroscience. It has been shown to enhance cognitive function and improve memory in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl-methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2OS/c1-3-9(10(12)14)13(2)5-8-4-7(11)6-15-8/h4,6,9H,3,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILEZQBNGSJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C)CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)


![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)